2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide 2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0776499
InChI: InChI=1S/C20H18BrN5O2S/c1-3-17-23-24-20-26(17)25-19(29-20)13-5-4-12(2)16(10-13)22-18(27)11-28-15-8-6-14(21)7-9-15/h4-10H,3,11H2,1-2H3,(H,22,27)
SMILES: CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Br
Molecular Formula: C20H18BrN5O2S
Molecular Weight: 472.4 g/mol

2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

CAS No.:

Cat. No.: VC0776499

Molecular Formula: C20H18BrN5O2S

Molecular Weight: 472.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide -

Specification

Molecular Formula C20H18BrN5O2S
Molecular Weight 472.4 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide
Standard InChI InChI=1S/C20H18BrN5O2S/c1-3-17-23-24-20-26(17)25-19(29-20)13-5-4-12(2)16(10-13)22-18(27)11-28-15-8-6-14(21)7-9-15/h4-10H,3,11H2,1-2H3,(H,22,27)
Standard InChI Key KJUUKCWBADSFEK-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Br
Canonical SMILES CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator